2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid
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Description
2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H10ClFO2 . It is a derivative of benzoic acid, which is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H, 13C, 11B, and 19F NMR spectroscopy can be used to determine the structure . The molecular and crystal structures can also be determined using the single crystal XRD method .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, the acidity of the compound can be evaluated by both spectrophotometric and potentiometric titrations .
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
The development of efficient synthetic routes for related compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for advancing pharmaceutical and material sciences. These methods highlight the importance of accessible synthesis for compounds used in manufacturing anti-inflammatory and analgesic materials, potentially aligning with the synthesis of compounds like 2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid for various applications (Qiu et al., 2009).
Chemosensors Development
Compounds with specific structural features, similar to the given chemical, serve as platforms for creating chemosensors. These sensors can detect metal ions and other analytes, showcasing the application in monitoring environmental pollutants and in biomedical diagnostics (Roy, 2021).
Environmental Degradation and Toxicity Studies
Advanced Oxidation Processes
Research into the degradation of pharmaceuticals in the environment, such as acetaminophen, through advanced oxidation processes (AOPs), can be parallelly applied to understand how compounds like this compound might degrade. This information is crucial for assessing environmental impact and developing wastewater treatment strategies (Qutob et al., 2022).
Applications in Food and Nutraceuticals
Food Additives and Nutraceuticals
The study of benzoic acid as a food and feed additive provides insights into how structurally related compounds might regulate gut functions. This research demonstrates potential health benefits and the improvement of gut functions, which could inform the application of similar compounds in dietary supplements and functional foods (Mao et al., 2019).
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-3-10(7-13(8)16)9-4-5-11(14(17)18)12(15)6-9/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTAVZFTNYZTEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689293 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-13-3 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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